molecular formula C13H15FN2O B2404756 (3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1824961-55-8

(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B2404756
CAS No.: 1824961-55-8
M. Wt: 234.274
InChI Key: GMEVFVXVOVCGDP-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound with a unique structure that includes a hexahydro-pyrrolo-pyrrol ring system and a fluorophenyl group

Preparation Methods

The synthesis of (3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, including the formation of the hexahydro-pyrrolo-pyrrol ring system and the introduction of the fluorophenyl group. The synthetic routes often require specific reaction conditions, such as controlled temperatures and the use of catalysts. Industrial production methods may involve scaling up these reactions and optimizing them for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds that have a hexahydro-pyrrolo-pyrrol ring system or a fluorophenyl group. Some similar compounds include:

    Hexahydro-pyrrolo-pyrrol derivatives: These compounds share the core ring system and may have different substituents.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group but different core structures. The uniqueness of this compound lies in its specific combination of these structural features, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-12-4-2-1-3-11(12)13(17)16-7-9-5-15-6-10(9)8-16/h1-4,9-10,15H,5-8H2/t9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEVFVXVOVCGDP-AOOOYVTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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